1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone
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Overview
Description
1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is a complex organic compound featuring a fluorinated benzo[d]thiazole ring system attached to a piperazine moiety and a phenylethanone group
Mechanism of Action
Target of Action
Similar compounds with benzothiazole and piperazine moieties have been reported to exhibit a wide range of biological activities . For instance, some derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Similar benzothiazole derivatives have been found to inhibit the growth of certain bacteria . The compound might interact with its targets, leading to changes in their function and ultimately affecting the cellular processes.
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit various biological activities, suggesting that they might affect multiple pathways .
Pharmacokinetics
Similar compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline in medicinal chemistry for evaluating the druglikeness or pharmaceutical properties of a compound, which could give some insights into the compound’s bioavailability.
Result of Action
Similar compounds have been found to exhibit antibacterial activity , suggesting that this compound might also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The phenylethanone group can be oxidized to form phenylglyoxal derivatives.
Reduction: The piperazine ring can be reduced to form piperazine derivatives.
Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Phenylglyoxal derivatives.
Reduction: Piperazine derivatives.
Substitution: Fluorinated benzo[d]thiazole derivatives with different substituents.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, including antimicrobial and antifungal tests.
Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs.
Industry: It may find use in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Comparison with Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core but differ in their substituents and functional groups.
Piperazine derivatives: Piperazine-containing compounds with different substituents and attached groups.
Uniqueness: 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is unique due to its specific combination of the fluorinated benzo[d]thiazole ring, piperazine moiety, and phenylethanone group. This combination imparts distinct chemical and biological properties that set it apart from other similar compounds.
Properties
IUPAC Name |
1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-15-6-7-16-17(13-15)25-19(21-16)23-10-8-22(9-11-23)18(24)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKVQQGYTBZTOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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